molecular formula C9H9BrF3N B1406185 {[3-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine CAS No. 1521652-64-1

{[3-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine

Cat. No.: B1406185
CAS No.: 1521652-64-1
M. Wt: 268.07 g/mol
InChI Key: ACIMADZNFGSWCT-UHFFFAOYSA-N
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Description

{[3-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine (CAS 1521652-64-1) is a valuable benzenoid chemical intermediate in organic synthesis and pharmaceutical research. This compound features a molecular formula of C 9 H 9 BrF 3 N and a molecular weight of 268.07 g/mol . Its structure, characterized by a bromo substituent and a trifluoromethyl group on the benzene ring, along with a methylaminomethyl side chain, makes it a versatile building block for constructing more complex molecules, particularly in medicinal chemistry. The primary research value of this amine lies in its role as a precursor in the synthesis of active pharmaceutical ingredients (APIs). Trifluoromethyl-containing compounds are of significant interest in drug discovery because the fluorine atoms can enhance metabolic stability, membrane permeability, and bioavailability . Specifically, this compound serves as a key intermediate in the preparation of targeted therapies. Patent literature indicates its structural relatives are used in the synthesis of intermediates for novel anticancer medicines, such as nilotinib . The bromine atom acts as a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling researchers to diversify the molecular structure and explore new chemical space for biological activity . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[3-bromo-5-(trifluoromethyl)phenyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3N/c1-14-5-6-2-7(9(11,12)13)4-8(10)3-6/h2-4,14H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACIMADZNFGSWCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC(=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine typically involves multiple steps. One common method starts with the nitration of 4-bromo-2-trifluorotoluene, followed by reduction to form the corresponding amine. The amine is then methylated to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and reduction processes, utilizing specialized equipment to handle the reagents and reaction conditions safely and efficiently. The use of continuous flow reactors can enhance the scalability and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

{[3-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Pharmaceuticals

{[3-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its applications include:

  • Neurological Disorders: The compound has shown potential in developing drugs targeting neuropsychiatric disorders linked to N-Methyl-D-aspartate receptor dysfunction, such as Alzheimer's disease and epilepsy .
  • Anti-inflammatory Drugs: It may modulate inflammatory pathways, influencing transcription factors like NF-κB, which are critical in inflammatory responses.

Case Study: Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance, a structurally similar derivative demonstrated effective growth inhibition in cancer cell lines with an IC50 value of 8.47 µM against MCF-7 breast cancer cells.

StudyCell LineIC50 Value (µM)Effect
Anticancer StudyMCF-7 (Breast Cancer)8.47 ± 0.18Significant growth inhibition

Agrochemicals

The compound is also employed in the development of agrochemicals, particularly pesticides and herbicides. Its ability to disrupt biological pathways in pests makes it an attractive candidate for agricultural applications.

Research indicates that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. For example, studies have shown effectiveness against strains such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA):

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundS. aureus< 20 µM
Similar Trifluoromethyl DerivativeMRSA< 15 µM

Materials Science

In materials science, this compound is valued for its unique chemical properties that facilitate the synthesis of advanced materials, including:

  • Polymers: Its reactivity can be harnessed to create new polymeric materials with enhanced properties.
  • Coatings: The compound's stability and functional groups allow for the development of specialized coatings with specific performance characteristics.

Mechanism of Action

The mechanism of action of {[3-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets. In pharmaceuticals, it may act on neurotransmitter receptors or enzymes involved in inflammatory pathways. The trifluoromethyl group enhances its binding affinity and stability, making it a potent compound in various biological systems .

Comparison with Similar Compounds

(3-Bromo-5-chloro-phenyl)-methyl-amine (CAS 1187928-79-5)

  • Structure : Replaces the trifluoromethyl group with a chloro substituent.
  • Molecular Formula : C₇H₇BrClN.
  • Chloro substituents are less electron-withdrawing than trifluoromethyl, altering reactivity in downstream syntheses .

(3-Bromo-5-methylphenyl)methylamine (CAS 1565333-41-6)

  • Structure : Features a methyl group instead of trifluoromethyl and an ethylamine chain instead of methylamine.
  • Molecular Formula : C₁₀H₁₄BrN.
  • Key Differences : The ethyl group increases steric bulk, which may hinder binding in biological targets. The methyl substituent lacks the electron-withdrawing effects of trifluoromethyl, reducing electrophilicity .

Heterocyclic Analogs

3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine (CAS 2137028-35-2)

  • Structure : Pyridine core with bromo, chloro, and trifluoromethyl substituents.
  • Molecular Formula : C₆H₃BrClF₃N₂.
  • Key Differences : The pyridine ring introduces aromatic nitrogen, altering electronic properties and hydrogen-bonding capacity. This structure may exhibit enhanced solubility compared to the phenylmethylamine core .

[3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine (CAS 1311279-91-0)

  • Structure : Pyridine ring with trifluoromethyl and dimethylamine groups.
  • Molecular Formula : C₁₄H₁₃F₃N₃.

Herbicidal Activity

Compounds with trifluoromethylphenyl substituents (e.g., R = 4-(trifluoromethyl)phenyl in ) exhibit herbicidal activity against Brassica napus (rape), though efficacy varies with substituent positioning. For example, this compound’s meta-substituted trifluoromethyl group may hinder activity compared to para-substituted analogs due to steric effects .

Agrochemical Potential

Chloro- and methyl-substituted analogs (e.g., and ) show reduced herbicidal potency compared to trifluoromethyl derivatives, highlighting the critical role of the trifluoromethyl group in bioactivity .

Tabulated Comparison of Key Properties

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
This compound Phenylmethylamine 3-Br, 5-CF₃ C₉H₉BrF₃N 290.51 (HCl salt) High lipophilicity, metabolic stability
(3-Bromo-5-chloro-phenyl)-methyl-amine Phenylmethylamine 3-Br, 5-Cl C₇H₇BrClN ~220.5 Lower lipophilicity, reduced reactivity
3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine Pyridine 3-Br, 5-Cl, 6-CF₃ C₆H₃BrClF₃N₂ 275.45 Enhanced solubility, heterocyclic stability
(3-Bromo-5-methylphenyl)methylamine Phenylmethylamine 3-Br, 5-CH₃, ethylamine C₁₀H₁₄BrN 228.13 Increased steric bulk, moderate activity

Biological Activity

The compound {[3-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine has garnered attention in recent years for its potential biological activities and applications in pharmaceuticals and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Chemical Formula: C10H10BrF3N
Molecular Weight: 286.10 g/mol
IUPAC Name: this compound

The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate in drug development. The bromine atom allows for further functionalization, while the amine group is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzymatic Activity: The compound may act as an inhibitor or activator of specific enzymes, influencing biochemical pathways related to inflammation, cancer cell proliferation, and microbial growth.
  • Receptor Binding: Similar compounds have shown high affinity for multiple receptors, suggesting that this compound may also engage in receptor-mediated actions.
  • Chemical Reactions: It undergoes various reactions, including nucleophilic substitutions and oxidation-reduction processes, which can modify its biological activity.

1. Antimicrobial Activity

Research has demonstrated that compounds with a trifluoromethyl group exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound are effective against strains such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundS. aureus< 20 µM
Similar Trifluoromethyl DerivativeMRSA< 15 µM

2. Anti-inflammatory Potential

In vitro studies have indicated that this compound may modulate inflammatory pathways. Compounds with similar structures have been shown to influence the activity of transcription factors such as NF-κB, which plays a critical role in inflammatory responses .

3. Anticancer Properties

Recent investigations into related compounds suggest potential anticancer applications. For example, a study on a structurally similar derivative revealed significant inhibition of cell proliferation in cancer cell lines, with an IC50 value indicating effective growth inhibition .

StudyCell LineIC50 Value (µM)Effect
Anticancer StudyMCF-7 (Breast Cancer)8.47 ± 0.18Significant growth inhibition

Case Studies

  • Cell Viability Assays: In a study assessing the cytotoxic effects of related compounds on Jurkat cells, treatment with varying concentrations altered cell cycle progression significantly, indicating potential therapeutic effects against certain cancers .
  • Inflammation Modulation: Research indicated that compounds with similar structures could reduce NF-κB activity by approximately 9%, suggesting a pathway for anti-inflammatory drug development .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare {[3-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine?

  • The synthesis typically involves alkylation or reductive amination of precursors like 3-bromo-5-(trifluoromethyl)benzaldehyde. For example, a borane-methylamine complex can be used to introduce the methylamine group under anhydrous conditions . Alternatively, intermediates such as (2-bromo-5-(trifluoromethyl)phenyl)methanamine (PubChem CID: 254.05 g/mol) are synthesized via multi-step reactions involving methyl tert-butyl ether and sodium hydroxide . Optimization of solvent systems (e.g., THF or DMF) and temperature (0–25°C) is critical to avoid side reactions like over-alkylation.

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical methods :

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the presence of the trifluoromethyl (-CF3_3) group (δ ~110–120 ppm in 19^19F NMR) and bromine substitution .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%).
  • Mass spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 284.02 (C9_9H10_{10}BrF3_3N) .

Q. What are the key stability considerations for storage and handling?

  • The compound is hygroscopic and sensitive to light. Store at 2–8°C under inert gas (argon or nitrogen) in amber glass vials. Stability studies indicate decomposition (<5%) over six months when stored properly. Avoid aqueous environments to prevent hydrolysis of the trifluoromethyl group .

Q. What safety protocols are essential for laboratory handling?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to mitigate inhalation risks (LC50_{50} data unavailable; assume acute toxicity).
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in cross-coupling reactions?

  • The -CF3_3 group enhances electrophilicity at the bromine site, facilitating Suzuki-Miyaura couplings with aryl boronic acids. For example, Pd(PPh3_3)4_4-catalyzed reactions at 80°C in toluene/EtOH (3:1) yield biaryl derivatives with >80% efficiency. Competitive debromination is minimized using bulky phosphine ligands .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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